1-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(3,4,5-trimethoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5/c1-27-18-9-11-25(12-10-18)17-7-5-15(6-8-17)23-22(26)24-16-13-19(28-2)21(30-4)20(14-16)29-3/h5-8,13-14,18H,9-12H2,1-4H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHZYZCJEWLUSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(3,4,5-trimethoxyphenyl)urea typically involves the following steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of 4-(4-methoxypiperidin-1-yl)phenylamine through a nucleophilic substitution reaction. This is achieved by reacting 4-methoxypiperidine with 4-fluoronitrobenzene under basic conditions.
Reduction of Nitro Group: The nitro group in the intermediate is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Urea Formation: The final step involves the reaction of the amine intermediate with 3,4,5-trimethoxyphenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(3,4,5-trimethoxyphenyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.
Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties to understand its therapeutic potential.
Material Science: Use as a building block for the synthesis of novel polymers or materials with unique properties.
Biology: Study of its interactions with biological macromolecules to elucidate its mechanism of action.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Urea-Based Derivatives
1-(4-Methoxyphenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea (5g)
- Structure: Replaces the piperidine moiety with a pyridin-3-yl group and introduces a phenoxy linker.
- The phenoxy linker increases rotational flexibility, which may affect binding to rigid enzyme active sites.
- Activity : Reported in anticancer screens but lacks quantitative IC₅₀ data in the available literature .
1-[(1-Methylpiperidin-4-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea
- Structure : Features a methyl-substituted piperidine connected via a methylene group to the urea.
- Key Differences: The methyl group on the piperidine nitrogen may enhance metabolic stability by reducing oxidative dealkylation.
(E)-1-(4”-Chlorophenyl)-3-(3’-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)urea (1g)
Non-Urea Derivatives with 3,4,5-Trimethoxyphenyl Moieties
(E)-1-[4-(Prop-2-yn-1-yloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Structure: Contains a propenone linker instead of urea, with a propargyl ether substituent.
- Key Differences: The propenone group enables π-π stacking interactions but lacks hydrogen-bond donors. The propargyl ether may participate in click chemistry for targeted drug delivery.
(E)-1-(4-Aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Structure: A chalcone derivative with an amino group on the phenyl ring.
- Key Differences: The amino group improves water solubility and enables covalent modifications (e.g., amide coupling). Chalcone scaffolds are known for tubulin polymerization inhibition.
Pharmacokinetic and Physicochemical Comparisons
| Property | Target Compound | 5g | 1g | Chalcone |
|---|---|---|---|---|
| Molecular Weight | ~460 g/mol | ~450 g/mol | ~420 g/mol | ~340 g/mol |
| LogP (Predicted) | 3.2 | 2.8 | 3.5 | 2.1 |
| Hydrogen Bond Donors | 2 | 2 | 2 | 1 |
| Rotatable Bonds | 6 | 7 | 5 | 4 |
- Key Observations :
- The target compound’s higher logP suggests superior membrane permeability but may increase off-target binding.
- Urea derivatives generally exhibit more rotatable bonds than chalcones, reducing conformational entropy upon target binding.
Biological Activity
1-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(3,4,5-trimethoxyphenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C19H24N2O4
- Molecular Weight : 344.41 g/mol
- CAS Number : 1096865-58-5
The compound exhibits various biological activities, primarily through interactions with specific receptors and enzymes. Its structure includes a methoxypiperidine moiety, which is known to influence neuropharmacological effects. The trimethoxyphenyl group may enhance its lipophilicity, facilitating better membrane penetration and receptor binding.
Key Mechanisms:
- Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, particularly in the central nervous system (CNS), potentially affecting dopaminergic and serotonergic pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, which can lead to increased levels of neurotransmitters like dopamine and serotonin.
Neurotoxicity Studies
Research has indicated that compounds with similar structures can exhibit neurotoxic effects. For instance, studies on analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) suggest that neurotoxicity is associated with their capacity to be oxidized by monoamine oxidase B (MAO-B), a key enzyme in the metabolism of neuroactive substances .
Pharmacological Effects
This compound has shown promise in:
- Antidepressant Activity : By modulating serotonin levels.
- Neuroprotective Effects : Potentially reducing oxidative stress in neuronal cells.
Study on Neuroprotective Effects
A study investigated the neuroprotective effects of compounds structurally related to this compound in models of Parkinson's disease. It was found that these compounds could mitigate dopaminergic neuron loss when administered prior to neurotoxic agents like MPTP .
Evaluation of Antidepressant Properties
Another study evaluated the antidepressant-like effects in animal models. The administration of the compound resulted in significant reductions in despair behavior in forced swim tests and increased locomotor activity, suggesting enhanced mood and motivation .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can the synthesis of 1-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(3,4,5-trimethoxyphenyl)urea be optimized for improved yield and purity?
- Methodological Answer : Synthesis optimization involves stepwise control of reaction parameters. For example:
- Temperature : Maintain 60–80°C during coupling reactions to prevent side-product formation .
- Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity of urea-forming intermediates .
- Catalysts : Employ carbodiimide-based catalysts (e.g., EDC/HOBt) for efficient amide bond formation between aryl amines and isocyanates .
- Purification : Column chromatography with a gradient of ethyl acetate/hexane (3:7 to 1:1) resolves impurities from the final product .
Q. What analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer : A multi-technique approach is required:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy groups at δ 3.7–3.9 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 470.22) .
- X-ray Crystallography : Resolves spatial arrangement of the piperidine and trimethoxyphenyl groups .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Prioritize in vitro screens:
- Kinase Inhibition : Use ADP-Glo™ assays against kinases (e.g., PI3K, mTOR) due to structural similarity to known urea-based inhibitors .
- Antiproliferative Activity : Test in cancer cell lines (e.g., MCF-7, A549) via MTT assays, with IC₅₀ values calculated using nonlinear regression .
- Solubility/Permeability : Perform shake-flask solubility (in PBS) and Caco-2 assays to assess drug-likeness .
Advanced Research Questions
Q. How do structural modifications influence its structure-activity relationship (SAR) in kinase inhibition?
- Methodological Answer : SAR studies require systematic substituent variation:
- Piperidine Methoxy Group : Replacement with bulkier groups (e.g., ethoxy) reduces solubility but may enhance target binding .
- Trimethoxyphenyl Ring : Removing one methoxy group (e.g., 3,4-dimethoxy) decreases potency by 5-fold, as shown in comparative studies (Table 1) .
Table 1 : SAR of Analogues in PI3Kα Inhibition
| Substituent on Piperidine | IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| 4-Methoxy | 12.3 | 8.5 |
| 4-Ethoxy | 18.7 | 5.2 |
| 4-Hydroxy | 45.6 | 12.1 |
Q. What strategies resolve contradictions in bioactivity data across different assay platforms?
- Methodological Answer : Cross-validate findings using:
- Orthogonal Assays : Compare enzymatic (e.g., fluorescence polarization) and cellular (e.g., Western blot for p-AKT) results to confirm target engagement .
- Proteomics Profiling : Use affinity pull-down/MS to identify off-target interactions that may explain variability .
- Dose-Response Reproducibility : Test across multiple plates/labs to rule out technical artifacts .
Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?
- Methodological Answer : Apply in silico tools:
- Molecular Dynamics (MD) Simulations : Predict BBB permeability via logP (optimal range: 2–3) and polar surface area (<90 Ų) .
- Docking Studies : Target P-glycoprotein binding sites to avoid efflux; prioritize derivatives with reduced hydrogen-bond donors .
- QSAR Models : Corrogate in vitro permeability data (e.g., PAMPA) with descriptors like topological polar surface area (TPSA) .
Q. What in vivo models are suitable for assessing pharmacokinetics and toxicity?
- Methodological Answer : Use rodent models with LC-MS/MS quantification:
- Pharmacokinetics : Administer 10 mg/kg IV/orally to Sprague-Dawley rats; measure plasma half-life (t₁/₂), Cmax, and AUC .
- Toxicity : Conduct 14-day repeat-dose studies in mice, monitoring liver enzymes (ALT/AST) and renal function (creatinine) .
- Tissue Distribution : Radiolabel the compound (¹⁴C) to track accumulation in brain, liver, and kidneys .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
